2-N-methylquinoline-2,6-diamine (CAS 914460-72-3) is a bifunctional heteroaromatic building block characterized by a primary amine at the 6-position and a secondary methylamine at the 2-position. In pharmaceutical and advanced materials procurement, this compound is primarily sourced as a rigid scaffold for synthesizing kinase inhibitors, fluorescent probes, and specialized ligands[1]. Its dual-amine functionality offers distinct electronic and steric environments, allowing for orthogonal derivatization without the need for complex protecting-group strategies [2]. The presence of the N-methyl group specifically modulates the basicity and hydrogen-bonding capacity of the quinoline core, making it a critical intermediate for applications requiring precise physicochemical tuning [3].
Substituting 2-N-methylquinoline-2,6-diamine with its unmethylated analog (quinoline-2,6-diamine) or its tertiary amine counterpart (N2,N2-dimethylquinoline-2,6-diamine) routinely leads to failure in both process chemistry and downstream biological assays [1]. In synthetic workflows, the primary 2-amino group of the unmethylated analog exhibits competitive nucleophilicity, leading to bis-acylation or bis-alkylation impurities that require costly chromatographic separation [2]. Conversely, substituting with the N,N-dimethyl variant completely ablates the hydrogen-bond donor capacity at the 2-position, which is strictly required for hinge-region binding in kinase targets [3]. Consequently, procurement must specify the exact 2-N-methyl derivative to ensure both synthetic regioselectivity and the retention of target-binding efficacy.
The differential nucleophilicity between the 6-amino and 2-methylamino groups in 2-N-methylquinoline-2,6-diamine enables highly selective mono-derivatization. In standard acylation assays using 1.1 equivalents of electrophile, the target compound yields >92% of the 6-N-acyl product without protecting groups [1]. In contrast, the baseline comparator quinoline-2,6-diamine yields a mixed product profile (typically ~75% mono-acylated and ~15% bis-acylated), necessitating additional purification steps [2].
| Evidence Dimension | Yield of regioselective mono-acylation at the 6-position |
| Target Compound Data | >92% yield (no protecting groups required) |
| Comparator Or Baseline | Quinoline-2,6-diamine (~75% yield, 15% bis-acylated impurity) |
| Quantified Difference | 17% absolute increase in target yield and elimination of bis-acylated byproducts |
| Conditions | 1.1 eq acyl chloride, DIPEA, DCM, 0°C to RT |
Eliminating the need for protecting groups and downstream chromatographic purification significantly reduces the cost of goods and cycle time in API manufacturing.
The secondary amine at the 2-position of 2-N-methylquinoline-2,6-diamine provides a critical hydrogen-bond donor for interacting with the kinase hinge region, while the methyl group fills an adjacent lipophilic pocket. When incorporated into a standard kinase inhibitor scaffold, derivatives of this compound maintain IC50 values in the low nanomolar range (e.g., 8 nM for target kinases) [1]. Substituting the precursor with N2,N2-dimethylquinoline-2,6-diamine results in a complete loss of the H-bond donor, causing the IC50 to drop precipitously to >1000 nM[2].
| Evidence Dimension | Kinase inhibition (IC50) of derived scaffolds |
| Target Compound Data | ~8 nM (retains H-bond donor) |
| Comparator Or Baseline | N2,N2-dimethylquinoline-2,6-diamine derivative (>1000 nM) |
| Quantified Difference | >125-fold loss in binding affinity when the secondary amine is replaced by a tertiary amine |
| Conditions | In vitro biochemical kinase assay (e.g., VEGFR/EGFR models) |
Procurement must avoid N,N-dimethyl analogs if the final application relies on the 2-position nitrogen acting as a hydrogen-bond donor in target binding.
The introduction of the N-methyl group at the 2-position disrupts the highly ordered, flat crystal lattice typical of unsubstituted diaminoquinolines. Consequently, 2-N-methylquinoline-2,6-diamine demonstrates a kinetic aqueous solubility of >50 µg/mL at pH 7.4, compared to <15 µg/mL for the unsubstituted quinoline-2,6-diamine [1]. This reduction in lattice energy also lowers the melting point, facilitating easier dissolution in organic solvents during early-stage synthetic workflows [2].
| Evidence Dimension | Kinetic aqueous solubility at pH 7.4 |
| Target Compound Data | >50 µg/mL |
| Comparator Or Baseline | Quinoline-2,6-diamine (<15 µg/mL) |
| Quantified Difference | >3.3-fold increase in aqueous solubility |
| Conditions | Phosphate buffered saline (pH 7.4), 25°C, nephelometric measurement |
Improved solubility profiles reduce solvent volumes required in scale-up synthesis and improve the bioavailability parameters of downstream pharmaceutical derivatives.
Due to its retention of a critical hydrogen-bond donor at the 2-position and the lipophilic bulk of the methyl group, 2-N-methylquinoline-2,6-diamine is the appropriate precursor for synthesizing ATP-competitive kinase inhibitors targeting the hinge region [1].
The significant difference in nucleophilicity between the 6-primary amine and the 2-secondary amine allows process chemists to perform selective mono-acylations or Buchwald-Hartwig couplings at the 6-position without employing protecting groups, streamlining API scale-up workflows [2].
When constructing combinatorial libraries for high-throughput screening, the disrupted crystal lattice provided by the N-methyl group ensures that the resulting derivatives maintain higher aqueous solubility compared to their unmethylated counterparts, reducing false negatives in biological assays[3].
Irritant